molecular formula C16H15FN4O5S B11065559 methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate

methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate

Cat. No.: B11065559
M. Wt: 394.4 g/mol
InChI Key: JQYWAPPRPSVSKQ-UHFFFAOYSA-N
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Description

Methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate is a complex organic compound that features a unique spiro structure combining indole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and thiadiazole rings, followed by their spiro-fusion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-indole-thiadiazole derivatives, as well as compounds featuring either indole or thiadiazole moieties alone .

Uniqueness

What sets methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate apart is its unique spiro structure, which combines the properties of both indole and thiadiazole rings. This dual functionality can lead to enhanced biological activity and novel applications in various fields .

Properties

Molecular Formula

C16H15FN4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-(5-acetamido-3-acetyl-5'-fluoro-2'-oxospiro[1,3,4-thiadiazole-2,3'-indole]-1'-yl)acetate

InChI

InChI=1S/C16H15FN4O5S/c1-8(22)18-15-19-21(9(2)23)16(27-15)11-6-10(17)4-5-12(11)20(14(16)25)7-13(24)26-3/h4-6H,7H2,1-3H3,(H,18,19,22)

InChI Key

JQYWAPPRPSVSKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)CC(=O)OC)C(=O)C

Origin of Product

United States

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